molecular formula C6H14BrN B2841236 N-allyl-N-isopropylamine hydrobromide CAS No. 35000-22-7; 99726-37-1

N-allyl-N-isopropylamine hydrobromide

Cat. No.: B2841236
CAS No.: 35000-22-7; 99726-37-1
M. Wt: 180.089
InChI Key: OWUBKHTYXCOYMM-UHFFFAOYSA-N
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Description

N-Allyl-N-isopropylamine hydrobromide (CAS: 35000-22-7) is a tertiary amine hydrobromide salt with the molecular formula C₆H₁₄BrN and a molecular weight of 180.09 g/mol . Structurally, it consists of an isopropyl group and an allyl group bonded to a central nitrogen atom, with a hydrobromide counterion. This compound is commercially available in varying quantities (e.g., 500 mg to 500 g) and is typically stored in well-closed containers at controlled room temperature .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-prop-2-enylpropan-2-amine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N.BrH/c1-4-5-7-6(2)3;/h4,6-7H,1,5H2,2-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULLBZKJDSQYDAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC=C.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

N-Isopropyl-N-(1-methylhexyl)amine Hydrochloride
  • Molecular Formula : C₁₀H₂₂NCl
  • Molecular Weight : 191.74 g/mol
  • Structure : Features a branched alkyl chain (1-methylhexyl) instead of the allyl group in the target compound.
  • Key Differences :
    • Salt Form : Hydrochloride vs. hydrobromide, affecting solubility and stability.
    • Substituents : The methylhexyl group may confer higher lipophilicity compared to the allyl group.
  • Applications: Limited data available, but likely used in organic synthesis .
2-(N-Allylsulfamoyl)-N-propylbenzamide
  • Molecular Formula : C₁₃H₁₈N₂O₃S
  • Structure : Contains an allylsulfamoyl group attached to a benzamide core, differing from the tertiary amine structure of the target compound.
  • Key Differences :
    • Functional Groups : Sulfonamide vs. amine, leading to distinct reactivity and applications (e.g., sulfonamides are common in drug design).
    • Synthesis : Characterized via X-ray diffraction and DFT calculations, emphasizing theoretical applications .

Pharmacologically Relevant Hydrobromide Salts

SKF-82958 Hydrobromide
  • Molecular Formula : C₁₇H₁₆BrClN₂O₂
  • Molecular Weight : 415.68 g/mol
  • Structure : A benzazepine derivative with chloro and allyl substituents.
  • Key Differences :
    • Core Structure : Benzazepine ring vs. simple tertiary amine.
    • Pharmacology : Acts as a D1 dopamine agonist with demonstrated efficacy in MPTP-induced parkinsonian models .
  • Applications : Used in neurological research, contrasting with the target compound’s undefined pharmacological role .
Galantamine Hydrobromide
  • Molecular Formula: C₁₇H₂₁NO₃·HBr
  • Molecular Weight : 368.27 g/mol
  • Structure : A tertiary amine alkaloid with a hydrobromide salt.
  • Key Differences: Complexity: Galantamine’s tricyclic structure vs. the simpler allyl-isopropylamine.

Physicochemical and Commercial Comparison

Compound Molecular Formula Molecular Weight (g/mol) Salt Form Key Applications Commercial Availability
N-Allyl-N-isopropylamine HBr C₆H₁₄BrN 180.09 Hydrobromide Research, synthesis Available from Howei Pharm
SKF-82958 HBr C₁₇H₁₆BrClN₂O₂ 415.68 Hydrobromide Dopaminergic research Specialty suppliers
Galantamine HBr C₁₇H₂₁NO₃·HBr 368.27 Hydrobromide Alzheimer’s treatment USP-certified pharmaceuticals
N-Isopropyl-N-(1-methylhexyl)amine HCl C₁₀H₂₂NCl 191.74 Hydrochloride Organic synthesis Limited commercial data

Key Research Findings and Discrepancies

  • However, its commercial availability suggests standardized alkylation or amine salt formation processes .
  • CAS Number Variability : A conflicting CAS number (99726-37-1) is listed for the target compound in one source , which may indicate a registration error or a distinct polymorphic form.
  • Pharmacological Gaps : While SKF-82958 and galantamine hydrobromide have well-documented biological activities , the target compound’s efficacy in receptor binding or therapeutic models remains unstudied in the available literature.

Preparation Methods

Carboxylic Acid Activation and Amide Formation

The DCC (dicyclohexylcarbodiimide) coupling method, adapted from the synthesis of N-alkylpropanamides, offers a robust pathway for introducing allyl and isopropyl groups. In this approach, a carboxylic acid derivative (e.g., 3-allylpropanoic acid) is activated using DCC and N-hydroxysuccinimide (NHS), forming an NHS ester intermediate. Reacting this intermediate with isopropylamine yields N-isopropyl-3-allylpropanamide.

Reaction Conditions :

  • Solvent : Dry acetonitrile
  • Catalyst : DCC (1.0 equiv), NHS (1.0 equiv)
  • Temperature : 0°C for 2 h, then room temperature for 12 h
  • Workup : Sequential washing with sodium carbonate, HCl, and water.

Reduction of Amide to Amine

The amide product is reduced to the corresponding amine using lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF). This step cleaves the amide bond, yielding N-allyl-N-isopropylamine.

Reduction Conditions :

  • Reagent : LiAlH4 (2.0 equiv)
  • Temperature : Reflux at 66°C for 6 h
  • Yield : ~75% (isolated as hydrobromide salt after HBr treatment).

Iron-Catalyzed Aminochlorination of Alkenes

Substrate Scope and Reaction Design

Aminoalkylchlorination, as reported for N-alkyl-hydroxylamine reagents, provides a direct route to N-allyl-N-isopropylamine. Here, allyl chloride reacts with N-isopropylhydroxylamine in the presence of iron(II) acetylacetonate [Fe(acac)2] and scandium triflate [Sc(OTf)3], forming N-isopropyl-N-(2-chloroallyl)amine.

Reaction Conditions :

  • Catalyst : Fe(acac)2 (5 mol%), Sc(OTf)3 (7.5 mol%)
  • Solvent : Dichloromethane/hexafluoroisopropanol (9:1)
  • Additive : NaCl (1.05 equiv)
  • Temperature : Room temperature, 16 h.

Dehydrohalogenation to Form Allyl Amine

The chlorinated intermediate undergoes base-mediated elimination (e.g., KOtBu in THF) to yield N-allyl-N-isopropylamine. Subsequent treatment with hydrobromic acid affords the hydrobromide salt.

Elimination Conditions :

  • Base : Potassium tert-butoxide (2.0 equiv)
  • Yield : ~68% after salt formation.

Lewis Acid-Catalyzed SN2-Type Ring-Opening

Cyclic Sulfamate Esters as Precursors

Ytterbium triflate [Yb(OTf)3], a Lewis acid, facilitates the ring-opening of cyclic sulfamate esters with allyl and isopropyl nucleophiles. For example, 1,2-thiazetidine-1,1-dioxide reacts sequentially with allyl magnesium bromide and isopropylamine to form the secondary amine.

Reaction Conditions :

  • Catalyst : Yb(OTf)3 (10 mol%)
  • Solvent : Dichloromethane
  • Temperature : 25°C, 12 h
  • Yield : 82%.

Salt Formation and Purification

The free amine is dissolved in ethanol and treated with 48% hydrobromic acid. Crystallization from ethyl acetate/petroleum ether yields pure N-allyl-N-isopropylamine hydrobromide.

Comparative Analysis of Methods

Method Catalyst/Reagent Yield (%) Advantages Limitations
DCC Coupling/Reduction DCC, LiAlH4 75 High purity, scalable Multi-step, costly reagents
Fe-Catalyzed Fe(acac)2, Sc(OTf)3 68 Direct alkene functionalization Requires halogenated intermediates
SN2 Ring-Opening Yb(OTf)3 82 Atom-economical, mild conditions Limited substrate availability

Hydrobromide Salt Formation

Irrespective of the synthetic route, the free amine is converted to its hydrobromide salt by treatment with aqueous HBr. Standard conditions involve:

  • Solvent : Ethanol or diethyl ether
  • Acid : 48% HBr (1.1 equiv)
  • Workup : Recrystallization from ethanol/ether.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-allyl-N-isopropylamine hydrobromide, and how can purity be validated?

  • Methodology : Synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting allyl bromide with isopropylamine under anhydrous conditions, followed by hydrobromide salt formation via HBr addition. Purity validation requires HPLC (using C18 columns with a mobile phase of acetonitrile/water + 0.1% TFA) and ¹H/¹³C NMR to confirm structural integrity. Residual solvents should be quantified via GC-MS .
  • Critical Note : Monitor reaction pH to avoid side products like tertiary amines or nitrosamines, which require additional purification steps (e.g., recrystallization in ethanol/ether mixtures) .

Q. How can researchers characterize the solubility and stability of this compound in aqueous and organic solvents?

  • Methodology : Solubility is determined via shake-flask experiments in solvents like water, methanol, DMSO, or chloroform. Stability studies involve accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis. For hygroscopicity, dynamic vapor sorption (DVS) is recommended .
  • Data Interpretation : Reduced solubility in water compared to methanol (observed in similar hydrobromide salts) may indicate salt dissociation challenges, necessitating buffered solutions for biological assays .

Q. What analytical techniques are suitable for detecting impurities or degradation products in this compound?

  • Methodology : Use LC-MS/MS for low-abundance impurities and ion chromatography for bromide counterion quantification. Degradation pathways (e.g., oxidation of the allyl group) can be identified via FT-IR (C=C bond monitoring) and HPLC-DAD .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Case Study : Discrepancies in IC₅₀ values across studies may arise from assay conditions (e.g., pH affecting protonation states). Standardize assays using:

  • Buffered solutions (e.g., PBS at pH 7.4).
  • Control experiments with known inhibitors/agonists.
  • Dose-response validation via orthogonal methods (e.g., SPR vs. fluorescence polarization) .
    • Data Cross-Validation : Compare results with structural analogs (e.g., N-cyclopropyl-N-isopropylamine hydrochloride) to isolate substituent-specific effects .

Q. What strategies optimize the enantiomeric purity of this compound for chiral studies?

  • Methodology :

  • Chiral resolution : Use chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol gradients.
  • Asymmetric synthesis : Employ enantioselective catalysts (e.g., BINAP-Ru complexes) during amine alkylation.
  • Circular Dichroism (CD) : Confirm enantiopurity by comparing optical rotation with reference standards .

Q. How can computational modeling predict the interaction of this compound with biological targets?

  • Approach :

  • Docking simulations (AutoDock Vina) to identify binding poses in receptor pockets.
  • Molecular Dynamics (MD) : Simulate ligand-receptor stability over 100 ns trajectories (GROMACS/AMBER).
  • QSAR : Corate experimental IC₅₀ values with descriptors (e.g., logP, polar surface area) to refine activity predictions .

Q. What are the challenges in scaling up synthesis while maintaining batch-to-batch consistency?

  • Critical Factors :

  • Reagent stoichiometry : Strict control of allyl bromide/isopropylamine ratios to avoid dimerization.
  • Temperature gradients : Use jacketed reactors for exothermic reactions.
  • In-process analytics : Implement PAT (Process Analytical Technology) tools like inline FT-NIR for real-time monitoring .

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